5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
CAS No.:
Cat. No.: VC17645572
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile -](/images/structure/VC17645572.png)
Specification
Molecular Formula | C9H13NO2 |
---|---|
Molecular Weight | 167.20 g/mol |
IUPAC Name | 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
Standard InChI | InChI=1S/C9H13NO2/c1-2-7-5-9(3-4-11-7)8(6-10)12-9/h7-8H,2-5H2,1H3 |
Standard InChI Key | DWJRMCPJIUAGLX-UHFFFAOYSA-N |
Canonical SMILES | CCC1CC2(CCO1)C(O2)C#N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s defining feature is its spirocyclic system, where two oxygen atoms bridge a bicyclic structure. The 1,6-dioxaspiro[2.5]octane core consists of a five-membered dioxolane ring fused to a three-membered cyclopropane ring, creating a spiro junction at the 2-position. The ethyl substituent at the 5-position and the carbonitrile group at the 2-position introduce steric and electronic modifications that influence reactivity (Figure 1).
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile | |
Canonical SMILES | CCC1CC2(CCO1)C(O2)C#N | |
InChIKey | DWJRMCPJIUAGLX-UHFFFAOYSA-N | |
PubChem CID | 130542107 |
Comparative Structural Analysis
Similar spirocyclic derivatives exhibit variations in substituents that modulate their properties:
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5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile (): Methyl groups at positions 5 and 7 enhance steric hindrance, potentially reducing nucleophilic attack at the spiro center.
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5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile ( ): The electron-withdrawing trifluoromethyl group increases electrophilicity, altering reaction pathways.
These analogs highlight the tunability of the dioxaspiro scaffold for targeted applications.
Synthesis and Physicochemical Properties
Physicochemical Profile
Table 2: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 167.20 g/mol | |
Density | Not reported | – |
Melting/Boiling Points | Not reported | – |
Solubility | Likely polar aprotic solvents |
The compound’s spirocyclic structure confers rigidity, potentially enhancing thermal stability compared to linear analogs. The carbonitrile group () contributes to dipole moments, influencing solubility in polar solvents like acetonitrile or DMF.
Precaution | Recommendation | Source |
---|---|---|
Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
Ventilation | Use fume hoods or local exhaust | |
Storage | Cool, dry place in sealed containers |
Compound | Reported Activity | Source |
---|---|---|
5-(Trifluoromethyl) analog | Potential kinase inhibitor | |
5,7-Dimethyl analog | Antibacterial screening candidate |
Future Research Directions
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Synthetic Optimization: Develop scalable, stereoselective routes to access enantiopure forms.
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Structure-Activity Relationships (SAR): Systematically modify substituents to evaluate pharmacological potential.
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Material Science Applications: Explore use in polymers or metal-organic frameworks (MOFs) leveraging the nitrile’s coordinating ability.
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